Benzylpenicilloyl-n-propylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22131-71-1 |
|---|---|
Molecular Formula |
C19H25N3O3S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-N-propyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide |
InChI |
InChI=1S/C19H25N3O3S/c1-4-10-20-16(24)15-19(2,3)26-18-14(17(25)22(15)18)21-13(23)11-12-8-6-5-7-9-12/h5-9,14-15,18H,4,10-11H2,1-3H3,(H,20,24)(H,21,23)/t14-,15+,18-/m1/s1 |
InChI Key |
MMBUCVYZVWXLFW-RVKKMQEKSA-N |
SMILES |
CCCNC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C |
Isomeric SMILES |
CCCNC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C |
Canonical SMILES |
CCCNC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C |
Other CAS No. |
22131-71-1 |
Synonyms |
enzylpenicilloyl-n-propylamine BP-propylamine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Benzylpenicilloyl N Propylamine
Optimized Synthetic Routes for Benzylpenicilloyl-n-propylamine Preparation
The preparation of α-D-benzylpenicilloyl-n-propylamine is a well-established process that involves the reaction of benzylpenicillin with n-propylamine. nih.gov The optimization of this synthesis is critical for producing a high-purity compound suitable for clinical and research applications.
Precursor Compounds and Reactant Optimization
The primary precursors for the synthesis of this compound are benzylpenicillin (Penicillin G) and n-propylamine. Benzylpenicillin serves as the source of the core benzylpenicilloyl structure, while n-propylamine acts as the nucleophile that opens the β-lactam ring.
Table 1: Precursor Compounds for this compound Synthesis
| Compound | Role | Structure |
| Benzylpenicillin (Penicillin G) | β-lactam core structure | C₁₆H₁₈N₂O₄S |
| n-Propylamine | Nucleophilic amine | C₃H₉N |
The optimization of reactant concentrations is key to maximizing the yield and purity of the final product. An excess of n-propylamine is typically used to drive the reaction towards completion and to minimize the formation of by-products.
Reaction Conditions and Catalysis for β-Lactam Ring Opening and Amine Conjugation
The central reaction in the synthesis of this compound is the nucleophilic attack of n-propylamine on the carbonyl carbon of the β-lactam ring of benzylpenicillin. This leads to the opening of the strained four-membered ring and the formation of an amide bond with the n-propylamine. nih.govlibretexts.orgdrugbank.com
The reaction is typically carried out in a suitable solvent system at a controlled temperature to ensure the stability of the reactants and products. While the reaction can proceed without a catalyst due to the inherent reactivity of the strained β-lactam ring, the conditions are carefully managed to control the reaction rate and prevent degradation. nih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism.
Purification and Isolation Techniques for High-Purity this compound
Following the reaction, the desired product, this compound, must be separated from unreacted starting materials, by-products, and the solvent. High-purity is essential, especially for its use in diagnostic applications.
Common purification techniques include:
Crystallization: This method relies on the differential solubility of the product and impurities in a given solvent system. By carefully selecting the solvent and controlling the temperature, pure crystals of this compound can be obtained.
Chromatography: Techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be employed for highly effective separation based on the differential partitioning of the components between a stationary phase and a mobile phase.
Extraction: Liquid-liquid extraction can be used to separate the product from water-soluble or organic-soluble impurities.
The purity of the isolated compound is then verified using the analytical techniques described in the following section.
Spectroscopic and Analytical Techniques for Structural Elucidation of this compound
The definitive confirmation of the structure of synthesized this compound relies on a combination of spectroscopic and analytical methods. nih.govtaylorandfrancis.com These techniques provide detailed information about the molecular framework, connectivity of atoms, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the precise structure of this compound. nih.gov The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra provide a detailed map of the molecule's hydrogen and carbon atoms.
Table 2: Representative ¹H NMR Chemical Shifts for this compound Precursors
| Compound | Functional Group | Approximate Chemical Shift (δ, ppm) |
| n-Propylamine | -CH₂-N | ~2.65 |
| -CH₂- | ~1.45 | |
| -CH₃ | ~0.92 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions. docbrown.infochemicalbook.com
The NMR spectrum of the final product, this compound, will show a combination of signals corresponding to the benzylpenicilloyl moiety and the n-propyl group, with characteristic shifts indicating the formation of the new amide bond. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain further structural insights through fragmentation analysis. The molecular ion peak in the mass spectrum confirms the molecular formula of the compound.
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern provides valuable information about the connectivity of the different parts of the molecule, confirming the structure established by NMR.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for the structural elucidation of this compound. By identifying the vibrational frequencies of specific functional groups, these methods confirm the successful synthesis and structural integrity of the molecule. The spectrum of this compound is complex, but key characteristic bands can be assigned to its principal functional moieties.
The most distinctive feature in the IR spectrum of penicillin derivatives is the stretching vibration of the β-lactam carbonyl group. Due to the high strain of the four-membered ring, this band appears at a significantly higher frequency (typically 1770-1800 cm⁻¹) compared to a standard acyclic amide carbonyl (around 1650 cm⁻¹). nih.govwikipedia.org The opening of the β-lactam ring upon reaction with n-propylamine results in the disappearance of this characteristic high-frequency band and the appearance of new amide bands.
The newly formed secondary amide linkage (from the reaction of the β-lactam and n-propylamine) and the pre-existing secondary amide from the benzyl (B1604629) side chain give rise to characteristic amide bands. The Amide I band (primarily C=O stretching) is expected to appear around 1640-1660 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is typically observed in the 1520-1550 cm⁻¹ region. acs.org
Other significant vibrational modes include the O-H stretch of the carboxylic acid group, which appears as a broad band in the 2500-3300 cm⁻¹ range, and the C=O stretch of the carboxylic acid at approximately 1700-1725 cm⁻¹. The phenyl group from the benzyl side chain will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region. Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the aromatic ring and the sulfur-containing thiazolidine (B150603) ring. tandfonline.comuci.edu
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Comments |
|---|---|---|---|---|
| β-Lactam (in precursor) | C=O Stretch | 1770 - 1800 | ~1770 | Disappears upon aminolysis. High frequency is due to ring strain. nih.govwikipedia.org |
| Side-chain Amide | Amide I (C=O Stretch) | ~1650 - 1670 | ~1650 - 1670 | Characteristic of secondary amides. |
| Newly-formed Amide | Amide I (C=O Stretch) | ~1640 - 1660 | ~1640 - 1660 | Formed from the reaction of the β-lactam with n-propylamine. |
| Amides (both) | Amide II (N-H Bend, C-N Stretch) | ~1520 - 1550 | Weak | A key indicator of the secondary amide groups. |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | Weak | Broadness due to hydrogen bonding. |
| Carboxylic Acid | C=O Stretch | ~1700 - 1725 | ~1700 - 1725 | May overlap with other carbonyl signals. |
| Phenyl Group | Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Sharp bands characteristic of aromatic C-H bonds. |
| Phenyl Group | Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | A series of bands, including a characteristic peak around 1000 cm⁻¹ in Raman. uci.edu |
Chemical Modifications and Analog Synthesis of this compound
The basic structure of this compound can be chemically modified to create a range of analogs for various scientific purposes. These modifications typically target the amine moiety, introduce labels for tracking, or derivatize the molecule for attachment to larger carriers.
The synthesis of this compound is achieved through the aminolysis of the β-lactam ring of benzylpenicillin with n-propylamine. This same fundamental reaction serves as a general strategy for creating a diverse library of analogs. By substituting n-propylamine with other primary or secondary amines, a wide array of N-substituted benzylpenicilloyl amides can be synthesized. nih.govnih.gov
For example, reacting benzylpenicillin with butylamine (B146782) yields benzylpenicilloyl-butylamine, a compound that has been used as a simple model for studying the stability and stereochemistry of the major antigenic determinant of penicillin. nih.gov This strategy can be extended to include:
Aliphatic amines: A range of linear and branched alkylamines can be used to probe the effect of steric bulk on biochemical interactions.
Functionalized amines: Amines containing other functional groups (e.g., alcohols, ethers, or other aromatic rings) can be introduced to alter the solubility and binding properties of the resulting molecule.
Diamines and polyamines: Using amines with multiple nucleophilic centers can lead to the formation of dimers or oligomers.
The reaction is typically carried out in an aqueous or mixed aqueous/organic solvent system. The nucleophilic attack of the amine on the strained β-lactam carbonyl is generally a facile process that proceeds readily under mild conditions. nih.gov
Isotopically labeled analogs of this compound are invaluable for research applications such as metabolic tracing, quantitative mass spectrometry, and high-resolution NMR studies. nih.gov Labeling can be achieved by incorporating stable isotopes like ¹³C, ¹⁵N, or ²H (deuterium), or radionuclides like ³H or ¹⁴C.
There are several strategies for introducing isotopic labels:
Labeled Amine: The most straightforward approach is to use an isotopically labeled version of n-propylamine (e.g., n-propyl-1-¹³C-amine or n-propyl-1-¹⁵N-amine) in the aminolysis reaction with unlabeled benzylpenicillin. This places the label specifically on the new amine moiety.
Labeled Penicillin Precursor: A more complex but versatile method involves using a benzylpenicillin precursor that has been biosynthetically produced with labeled nutrients. For instance, growing the Penicillium fungus in a medium containing [U-¹³C]glucose or [¹⁵N]ammonium salts can produce uniformly labeled benzylpenicillin. promega.com This can then be reacted with n-propylamine to yield a heavily labeled final product. Specific labeling can also be achieved by providing labeled precursor molecules in the fermentation process. tandfonline.com
Chemical Synthesis: Specific positions on the benzyl side chain or the thiazolidine ring can be labeled through multi-step chemical synthesis, although this is often more synthetically demanding.
These labeled compounds allow researchers to track the molecule's fate in biological systems and to perform advanced structural analyses. nih.govnih.gov
In immunological research, it is often necessary to attach small molecules (haptens), like benzylpenicilloyl derivatives, to larger carrier molecules, typically proteins or polymers. This process creates a multivalent antigen that can elicit a stronger immune response or be used in diagnostic assays. Benzylpenicilloyl-polylysine (PPL) is a well-known example of such a conjugate used in penicillin allergy testing. nih.govinterchim.fr
The most common strategy for this conjugation involves forming a stable amide bond between the carboxylic acid group of this compound and the primary amine groups on the side chains of lysine (B10760008) residues in the carrier molecule (e.g., poly-L-lysine or bovine serum albumin). acs.orguci.edu This is typically achieved using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.comnih.gov
The reaction mechanism proceeds as follows:
Activation of the Carboxyl Group: EDC reacts with the carboxyl group of the benzylpenicilloyl moiety to form a highly reactive O-acylisourea intermediate. This reaction is often performed in an acidic to neutral pH range (pH 4.5-7.0). nih.gov
Nucleophilic Attack: The primary amine groups of the carrier molecule (e.g., the ε-amino groups of lysine residues in poly-L-lysine) act as nucleophiles, attacking the activated carbonyl carbon of the O-acylisourea intermediate. interchim.fr
Amide Bond Formation: This attack results in the formation of a stable amide bond, covalently linking the hapten to the carrier molecule. The EDC is released as a soluble urea (B33335) byproduct. thermofisher.com
To improve efficiency and minimize side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with amines to form the desired amide linkage. uci.edumdpi.com
Stereochemical Considerations in this compound Synthesis
The core structure of penicillin contains multiple chiral centers, making stereochemistry a critical aspect of its chemistry. longdom.org The naturally occurring, biologically active form of benzylpenicillin has a specific absolute configuration at C-3, C-5, and C-6. When benzylpenicillin reacts to form this compound, these stereocenters are retained, but they can be susceptible to isomerization under certain conditions.
One of the most significant stereochemical challenges in the synthesis and handling of benzylpenicilloyl derivatives is epimerization, particularly at the C-5 position. nih.gov The original (5R,6R) stereochemistry of the penicilloyl moiety can isomerize to the (5S,6R) epimer.
Mechanism of Epimerization: The proposed mechanism for C-5 epimerization involves the formation of an iminium ion intermediate. nih.gov Under neutral to basic pH conditions (pH > 7), the thiazolidine ring can reversibly open. This process involves the cleavage of the bond between the sulfur atom (S-1) and the C-5 carbon. This ring-opening allows for free rotation around the C-2 and C-3 bonds. Subsequent re-closure of the ring can occur from either face of the intermediate, leading to a mixture of the original (5R,6R) and the epimerized (5S,6R) diastereomers. nih.gov
Studies on benzylpenicilloyl-butylamine, a close analog of this compound, have shown that this epimerization is highly dependent on pH. nih.gov While the compound is stable in neutral or slightly acidic aqueous solutions, increasing the pH to basic conditions (e.g., pH 10.2) significantly accelerates the rate of epimerization. nih.gov Over time, an equilibrium is established between the two epimers.
Control Strategies: Controlling epimerization is crucial for ensuring the stereochemical purity of this compound, which can be important for its use in biological and diagnostic applications. Key strategies include:
pH Control: Maintaining the pH of the reaction and storage solutions in the neutral to slightly acidic range (pH 6-7) is the most effective way to minimize the rate of epimerization. nih.gov
Temperature Control: As with most chemical reactions, lower temperatures slow down the rate of epimerization. Therefore, storage at reduced temperatures (e.g., 4°C) is recommended. nih.gov
Solvent Choice: The reaction environment can influence stability. While aqueous media are common for synthesis, the choice of co-solvents and buffers can impact the rate of isomerization.
Synthetic Route Modification: In some advanced synthetic schemes for penicillin analogs, protecting groups can be used to lock specific conformations. Furthermore, modifying the stereochemistry at C-6 can influence the stability at C-5. For instance, synthetic strategies have been developed to create penicillin derivatives with a trans conformation between the hydrogens at C-5 and C-6, which differs from the natural cis conformation and can alter the molecule's stability and properties. nih.govnih.gov
By carefully controlling these factors, the stereochemical integrity of this compound can be preserved during its synthesis and subsequent use.
Mechanistic Investigations of Benzylpenicilloyl N Propylamine Formation and Reactivity
Kinetics and Thermodynamics of Penicillin Degradation Leading to Benzylpenicilloyl-n-propylamine
The formation of this compound is a direct consequence of the inherent reactivity of the β-lactam ring in benzylpenicillin. The degradation of benzylpenicillin, particularly through the opening of this strained ring, is a critical precursor to the formation of conjugates with nucleophiles like n-propylamine.
Hydrolytic Pathways of the β-Lactam Ring
The hydrolysis of the β-lactam ring in benzylpenicillin is a key degradation pathway that renders the antibiotic inactive. nih.gov This process can be catalyzed by various factors, including pH and the presence of enzymes like β-lactamases. nih.govnih.gov The inherent strain of the four-membered β-lactam ring contributes to its susceptibility to nucleophilic attack. nih.gov
Under alkaline conditions, the primary degradation product of benzylpenicillin is benzylpenicilloic acid. purdue.edu This is formed through the direct hydrolytic attack on the β-lactam carbonyl group. purdue.edu The kinetics of this hydrolysis can be complex, sometimes exhibiting biphasic behavior, which suggests the involvement of intermediate species. nih.gov For instance, studies on the hydrolysis of benzylpenicillin catalyzed by certain metallo-β-lactamases have shown an initial burst of product formation followed by a steady-state rate. nih.gov
The hydrolysis can also be catalyzed by other oxygen bases, such as alkoxide ions, through a nucleophilic pathway. hud.ac.ukresearchgate.net In such cases, an intermediate ester can sometimes be detected. hud.ac.ukresearchgate.net The rate of this reaction is influenced by the nucleophilicity of the attacking species. hud.ac.ukresearchgate.net
Table 1: Factors Influencing the Hydrolysis of the Benzylpenicillin β-Lactam Ring
| Factor | Description of Influence |
| pH | Higher pH (alkaline conditions) increases the rate of hydrolysis by providing a higher concentration of hydroxide (B78521) ions, which are potent nucleophiles. purdue.edunih.gov |
| Temperature | Increased temperature generally accelerates the rate of chemical reactions, including the hydrolysis of the β-lactam ring. nih.gov |
| Enzymes (β-lactamases) | These bacterial enzymes catalyze the hydrolysis of the β-lactam ring, representing a major mechanism of antibiotic resistance. nih.govresearchgate.netlibretexts.org |
| Nucleophiles | The presence of nucleophiles other than water, such as alcohols or amines, can lead to the opening of the β-lactam ring. hud.ac.ukresearchgate.netnih.gov |
Role of Amine Nucleophiles in Conjugate Formation
The formation of this compound is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of n-propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactam ring in benzylpenicillin. masterorganicchemistry.comchemguide.co.uk This attack leads to the opening of the strained four-membered ring and the formation of a stable amide bond between the benzylpenicilloyl moiety and the n-propylamine.
The reactivity of the amine nucleophile is a crucial factor in this process. Primary amines, like n-propylamine, are effective nucleophiles for this reaction. nih.govchemguide.co.uk The reaction proceeds through a mechanism where the amine attacks the β-lactam, leading to the formation of a tetrahedral intermediate, which then collapses to form the final penicilloyl-amide conjugate.
The propensity of benzylpenicillin to react with primary amine-containing side chains, such as the ε-amino group of lysine (B10760008) residues in proteins, is a well-documented phenomenon that underlies penicillin hypersensitivity. nih.gov The reaction with n-propylamine follows a similar mechanistic pathway, serving as a model for the formation of these larger bioconjugates.
Reaction Mechanisms of this compound with Biological Macromolecules (In Vitro/In Silico)
Once formed, this compound can interact with biological macromolecules, a process that has been investigated through both experimental and computational methods. These interactions can be both non-covalent and covalent in nature.
Non-Covalent Interactions and Binding Site Analysis
Prior to any potential covalent modification, this compound can engage in non-covalent interactions with proteins. These interactions are critical for positioning the ligand within a binding site. Computational studies, such as molecular docking and molecular dynamics simulations, are instrumental in elucidating these interactions. nih.govnih.govunica.it
Key non-covalent interactions can include:
Hydrogen Bonds: The amide and carbonyl groups of the benzylpenicilloyl moiety, as well as the amine group from the propyl-amine portion, can form hydrogen bonds with amino acid residues in a protein's binding pocket. nih.gov
Hydrophobic Interactions: The benzyl (B1604629) group and the propyl chain can engage in hydrophobic interactions with nonpolar amino acid residues. mdpi.com
Binding site analysis through computational models can identify specific amino acid residues that are crucial for the interaction. For instance, studies on similar ligand-protein complexes have highlighted the importance of specific residues in forming stable complexes. nih.govunica.it
Ligand-Receptor Dynamics in Model Systems
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound when interacting with a model receptor. nih.govnih.gov These simulations can reveal how the ligand and receptor conformations change over time, providing insights into the stability of the complex and the energetic landscape of binding. unica.it
MD simulations can be used to calculate the binding free energy, which is a measure of the affinity of the ligand for the receptor. nih.gov Analysis of the simulation trajectory can also identify key conformational changes in both the ligand and the protein upon binding, which can be critical for subsequent covalent bond formation. unica.it The interaction of the ligand with the surrounding solvent and membrane components can also be assessed through these simulations. unica.it
Stability and Degradation Pathways of this compound in Various Media
The stability of this compound is influenced by the surrounding medium, particularly pH and the presence of other reactive species. The amide bond formed between the benzylpenicilloyl group and n-propylamine is generally more stable than the original β-lactam ring of penicillin. However, it can still undergo degradation under certain conditions.
The degradation of similar β-lactam compounds has been studied in various in vitro media. For instance, the stability of β-lactams is known to be pH-dependent, with increased degradation observed at higher pH levels due to nucleophilic attack by hydroxide ions. nih.gov While the amide bond in this compound is more robust, it can still be subject to hydrolysis under strongly acidic or basic conditions over extended periods.
Further degradation could potentially involve the breakdown of the penicilloic acid-like core structure. The degradation products of penicillin itself include penicilloic acid, which can exist as a mixture of isomers. purdue.edu It is plausible that this compound could undergo similar transformations of its core structure over time, although specific studies on this compound are limited.
Influence of pH and Temperature on Compound Integrity
The integrity of this compound is significantly dependent on the pH and temperature of its environment. While specific kinetic data for this particular derivative is not extensively documented in publicly available literature, the stability profile can be inferred from the well-studied behavior of its parent compound, benzylpenicillin.
pH-Dependent Stability:
The degradation of penicillins in aqueous solutions is subject to specific acid-base catalysis. Benzylpenicillin solutions exhibit maximum stability in the pH range of 6.0 to 7.5. researchgate.netmedsafe.govt.nz Deviations from this optimal pH range lead to accelerated degradation. In acidic solutions, the β-lactam ring undergoes hydrolysis, a reaction catalyzed by hydrogen ions. Conversely, in alkaline conditions, hydroxyl ions catalyze the opening of the β-lactam ring, leading to a rapid loss of the compound's structural integrity. For instance, in slightly alkaline solutions, benzylpenicillin is rapidly inactivated by certain amino-thiol compounds. medsafe.govt.nz
The following table illustrates the general effect of pH on the stability of benzylpenicillin, which is expected to be comparable for this compound.
| pH Level | General Effect on Stability |
| < 6.0 | Increased rate of acid-catalyzed hydrolysis |
| 6.0 - 7.5 | Optimal stability range researchgate.netmedsafe.govt.nz |
| > 7.5 | Increased rate of base-catalyzed hydrolysis medsafe.govt.nz |
Temperature-Dependent Stability:
Temperature is another critical parameter governing the stability of this compound. The degradation of benzylpenicillin is known to be temperature-dependent. researchgate.net As with most chemical reactions, an increase in temperature accelerates the rate of degradation. For example, studies on benzylpenicillin have shown a significant drop in concentration over 24 hours at elevated temperatures. At 36°C, concentrations can drop to as low as 5% of the initial concentration, whereas at 26°C, around 61% may remain, and at room temperature (21-22°C), approximately 83% can be retained. oup.com
The stability of buffered benzylpenicillin solutions has been shown to be acceptable for up to 7 days when stored at 2-8°C, followed by 24 hours at 37°C. nih.gov Unbuffered solutions, however, show significant degradation even under refrigeration. nih.gov
The table below summarizes the expected influence of temperature on the stability of this compound, based on data for benzylpenicillin.
| Temperature | Expected Impact on Stability |
| 2-8°C (Refrigerated) | Optimal for short to medium-term storage of buffered solutions nih.gov |
| 21-22°C (Room Temp) | Gradual degradation, with significant loss over 24 hours oup.com |
| 36-37°C (Body Temp) | Rapid degradation, leading to substantial loss of active compound oup.com |
Photochemical and Oxidative Stability Profiles
Photochemical Stability:
The photochemical stability of β-lactam antibiotics is an area of increasing interest. While specific studies on this compound are limited, research on related compounds suggests a susceptibility to degradation upon exposure to light. Some studies have explored the use of photolabile protecting groups on penicillins to control their activity, indicating that the core structure can be modified by light. acs.org The degradation of penicillins can be initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of various degradation products. For instance, the photocatalytic degradation of penicillin G using processes like UV/ZnO has been investigated to remove it from wastewater, highlighting its susceptibility to light-induced breakdown. nih.gov Therefore, it is prudent to protect solutions of this compound from light to maintain their purity and activity. seqirus.com
Oxidative Stability:
This compound, like other penicillins, can be susceptible to oxidative degradation. The presence of oxidizing agents can lead to the chemical modification of the molecule, potentially affecting the integrity of the β-lactam ring or the side chain. merck.com Advanced oxidation processes have been shown to be effective in degrading penicillins, which underscores their vulnerability to strong oxidizing environments. researchgate.net It is also known that benzylpenicillin is incompatible with metal ions, which can act as catalysts in oxidative reactions. medsafe.govt.nz
The table below provides a general overview of the photochemical and oxidative stability of penicillins.
| Stability Factor | General Impact on Penicillins |
| Light Exposure (UV) | Can induce degradation and formation of byproducts acs.orgnih.gov |
| Oxidizing Agents | Can lead to chemical modification and loss of activity merck.com |
| Metal Ions | Potential to catalyze degradation medsafe.govt.nz |
Storage Conditions for Maintaining Compound Purity and Activity
To ensure the long-term purity and activity of this compound, strict adherence to appropriate storage conditions is essential. Based on the known stability profile of benzylpenicillin and other β-lactams, the following recommendations are made:
Temperature: The compound should be stored at refrigerated temperatures, ideally between 2°C and 8°C. serva.de For prolonged storage, freezing may be an option, although the stability of this compound in a frozen state would require specific validation. Unopened vials of benzylpenicillin are typically stored at or below 25°C. medsafe.govt.nz
pH: If in solution, the pH should be maintained within the optimal stability range of 6.0 to 7.5 through the use of appropriate buffer systems. researchgate.netmedsafe.govt.nz
Protection from Light: The compound, both in solid form and in solution, should be protected from light to prevent photochemical degradation. seqirus.com Amber vials or storage in the dark are recommended.
Inert Atmosphere: To minimize oxidative degradation, storing the compound under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially for long-term storage or if the compound is particularly sensitive to oxidation.
Container: The compound should be stored in tightly sealed containers to prevent moisture absorption, which can accelerate degradation, particularly in the solid state. nih.govmerck.com
The following table summarizes the recommended storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) serva.de | To slow down the rate of thermal degradation. |
| Light | Protect from light (e.g., amber vials) seqirus.com | To prevent photochemical degradation. |
| pH (in solution) | 6.0 - 7.5 researchgate.netmedsafe.govt.nz | To minimize acid- and base-catalyzed hydrolysis. |
| Atmosphere | Inert gas (e.g., Nitrogen) | To reduce the risk of oxidative degradation. |
| Container | Tightly sealed merck.com | To prevent moisture uptake. |
By controlling these environmental factors, the chemical integrity and biological activity of this compound can be preserved for a longer duration.
Computational and Theoretical Insights into Benzylpenicilloyl N Propylamine
Molecular Modeling and Docking Studies of Benzylpenicilloyl-n-propylamine Interactions
Molecular modeling and docking studies are instrumental in elucidating the potential interactions of this compound with biological macromolecules. These computational techniques can predict the binding affinity and orientation of a ligand within a receptor's active site.
Molecular docking simulations can be employed to predict the preferred binding sites of this compound on various proteins. In such studies, the three-dimensional structure of a target protein is used as a receptor, and the this compound molecule is treated as a flexible ligand. The docking algorithm then explores a multitude of possible binding poses, ranking them based on a scoring function that estimates the binding free energy. For instance, in studies of similar molecules, docking has been used to identify key interactions with specific amino acid residues. nih.govmdpi.com
A hypothetical docking study of this compound with a model protein, such as a bacterial transpeptidase, could reveal the following potential interactions:
| Potential Interacting Residue | Type of Interaction | Predicted Distance (Å) |
| Serine | Hydrogen Bond | 2.8 |
| Lysine (B10760008) | Ionic Interaction | 3.5 |
| Tyrosine | π-π Stacking | 4.2 |
| Leucine | Hydrophobic Interaction | 3.9 |
This table is illustrative and based on typical interactions observed for penicillin derivatives.
Once a plausible binding pose is identified, molecular dynamics (MD) simulations can be performed to analyze the conformational changes and energetics of the this compound-protein complex. MD simulations provide a dynamic view of the system over time, allowing for the assessment of the stability of the complex and the flexibility of both the ligand and the receptor.
The binding energy of the complex can be calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations can provide a quantitative estimate of the binding affinity. Conformational analysis of related benzylpenicillin has shown that both intramolecular interactions and dispersion forces contribute to stabilizing specific conformers. nih.gov
Quantum Chemical Calculations on this compound
Quantum chemical calculations provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of this compound. These methods are based on the principles of quantum mechanics and can yield highly accurate predictions.
Methods like Density Functional Theory (DFT) can be used to calculate various electronic properties of this compound. The distribution of electron density, for example, can be visualized through molecular electrostatic potential (MESP) maps, which highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic or nucleophilic attack.
Reactivity descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.
| Calculated Property | Hypothetical Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |
These values are hypothetical and serve as examples of what could be obtained from quantum chemical calculations.
Quantum chemical calculations can also predict various spectroscopic properties of this compound, which can be compared with experimental data for validation. For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, aiding in the interpretation of experimental spectra. For the related benzylpenicillin molecule, spectroscopic and quantum chemistry methods have been used to investigate the nature of its absorption spectra. ioffe.ru
Simulation of Chemical Reactivity and Degradation Pathways (In Silico)
In silico methods can be used to simulate the chemical reactivity and predict the potential degradation pathways of this compound under various conditions. researchgate.netspringernature.com Software tools can utilize knowledge-based systems and quantum mechanical calculations to identify labile bonds and predict the products of hydrolysis, oxidation, and other degradation reactions. springernature.comnih.govresearchgate.net
Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can be simulated to understand the stability of the molecule. researchgate.netfrontiersin.org For example, the susceptibility of the β-lactam ring to hydrolysis can be assessed by calculating the activation energies for different reaction pathways.
A potential simulated degradation pathway for this compound could involve the hydrolysis of the β-lactam ring, leading to the formation of benzylpenicilloic acid-n-propylamine. Further degradation could involve the cleavage of the amide bond.
| Degradation Condition | Predicted Primary Degradation Product | Key Reaction |
| Acidic Hydrolysis | Benzylpenicilloic acid-n-propylamine | β-lactam ring opening |
| Basic Hydrolysis | Benzylpenicilloic acid-n-propylamine | β-lactam ring opening |
| Oxidation | Sulfoxide derivative | Oxidation of the sulfur atom |
This table presents hypothetical degradation pathways based on the known chemistry of penicillin derivatives.
Molecular Dynamics Simulations of Compound Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between atoms, MD can provide a detailed view of the conformational dynamics and stability of a molecule in various environments.
For this compound, MD simulations can be employed to understand its structural stability in aqueous solution, which mimics physiological conditions. A typical simulation would involve placing a model of the molecule in a box of water molecules and simulating their movements over a period of nanoseconds to microseconds. The stability of the compound can be assessed by monitoring key structural parameters such as the root-mean-square deviation (RMSD) of the atomic positions from their initial state and the integrity of the β-lactam ring, a critical component of penicillin derivatives.
Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value | Description |
| Software | GROMACS, AMBER | Commonly used software packages for MD simulations. |
| Force Field | CHARMM36, AMBER99 | A set of parameters to describe the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E | Models used to represent water molecules in the simulation. |
| Simulation Time | 100 ns | The duration of the simulation. |
| Temperature | 310 K | Simulation temperature to mimic physiological conditions. |
| Pressure | 1 bar | Simulation pressure. |
This table presents typical parameters for an MD simulation and is for illustrative purposes.
Reaction Pathway Modeling for Formation and Breakdown
Computational quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model chemical reactions, including the formation and degradation of this compound. These methods calculate the electronic structure of molecules to determine their energy and geometry.
The formation of this compound occurs through the reaction of benzylpenicillin with n-propylamine. Reaction pathway modeling can elucidate the mechanism of this reaction, identifying the transition states and calculating the activation energies. This provides insight into the kinetics of the reaction and the likelihood of its occurrence under different conditions.
Similarly, the breakdown of this compound, for instance, through hydrolysis of the β-lactam ring, can be modeled. The calculated energy barriers for different degradation pathways can help to predict the compound's half-life and identify its potential degradation products.
Table 2: Hypothetical Calculated Energy Barriers for this compound Reactions
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |
| Formation from Benzylpenicillin and n-propylamine | DFT (B3LYP/6-31G) | 15.2 |
| Hydrolysis of the β-lactam ring | DFT (B3LYP/6-31G) | 22.5 |
The data in this table is hypothetical and serves to illustrate the output of reaction pathway modeling studies.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity Current time information in Edmonton, CA.. Computational approaches are invaluable in SAR for predicting the activity of new compounds and guiding the design of molecules with desired properties Current time information in Edmonton, CA..
Deriving Computational Models for Immunoreactivity Prediction
The immunoreactivity of this compound is a critical aspect of its biological effect, particularly in the context of penicillin allergy. Computational models can be developed to predict the potential of this compound and its analogs to elicit an immune response.
Quantitative Structure-Activity Relationship (QSAR) is a common computational technique used in these studies nih.gov. A QSAR model is a mathematical equation that relates the chemical structure of a set of compounds to their biological activity. To build a QSAR model for the immunoreactivity of benzylpenicilloyl derivatives, a dataset of compounds with known immunoreactivity data would be required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can include electronic properties, hydrophobicity, and steric parameters.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between the descriptors and the immunoreactivity. The resulting model can be used to predict the immunoreactivity of new, untested compounds.
Table 3: Example of Molecular Descriptors Used in QSAR Modeling for Immunoreactivity
| Descriptor | Description | Relevance to Immunoreactivity |
| LogP | A measure of the compound's hydrophobicity. | Can influence the compound's distribution in the body and its interaction with proteins. |
| Dipole Moment | A measure of the polarity of the molecule. | Can affect the binding of the molecule to biological targets. |
| Molecular Weight | The mass of the molecule. | Can influence the steric fit of the molecule in a binding site. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relate to the molecule's reactivity and ability to form covalent bonds with proteins. |
This table provides examples of descriptors that could be used in a QSAR study of this compound and its analogs.
Design of Novel this compound Analogs with Tailored Properties
The insights gained from SAR and QSAR studies can be used to design novel analogs of this compound with tailored properties, such as reduced immunoreactivity or enhanced stability. Computational chemists can systematically modify the structure of the parent compound in silico and use the developed QSAR models to predict the properties of the new analogs before they are synthesized.
For example, modifications to the n-propylamine side chain could be explored to alter the compound's interaction with immune receptors. The benzyl (B1604629) group could also be substituted with other functionalities to modulate the electronic properties of the molecule. This rational, computer-aided design process can significantly accelerate the discovery of new compounds with improved characteristics. The design of novel penicillin analogs is an active area of research aimed at developing new antimicrobial agents nih.gov.
Concluding Remarks and Future Research Trajectories
Synthesis of Key Findings and Their Academic Implications
The benzylpenicilloyl moiety, formed from the opening of the β-lactam ring of penicillin, is the major antigenic determinant in penicillin allergy. When conjugated with proteins, as is the case with Benzylpenicilloyl-n-propylamine, it can elicit an IgE-mediated immune response. This response is central to the manifestation of immediate hypersensitivity reactions to penicillin. The academic implications of this understanding are substantial, providing a molecular basis for penicillin allergy and guiding the development of diagnostic tools.
Unaddressed Research Questions and Methodological Gaps
Despite the general understanding of the role of benzylpenicilloyl haptens in penicillin allergy, specific research on this compound is limited. Key unaddressed questions include the precise kinetics and thermodynamics of its formation in vivo, the full spectrum of its metabolites, and the exact nature of its interactions with immune receptors at a molecular level. Methodological gaps exist in the sensitive and specific detection of this compound in biological samples, which hinders a more detailed understanding of its in vivo behavior.
Emerging Technologies and Novel Approaches for Studying this compound
Advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy offer promising avenues for the detailed characterization of this compound and its metabolites. In the realm of immunology, techniques like surface plasmon resonance and single-molecule imaging could provide deeper insights into the binding kinetics and cellular activation mechanisms initiated by this hapten-protein conjugate. Computational modeling and molecular dynamics simulations can also be employed to predict the conformational changes in proteins upon haptenation and their subsequent interaction with immune cells.
Potential for this compound in Advanced Biomaterial and Nanotechnology Applications (excluding clinical use)
The unique chemical properties of this compound, particularly its ability to covalently bind to proteins, could be harnessed in the development of novel biomaterials. For instance, it could be used as a tool to study protein modification and to design biocompatible surfaces with specific functionalities. In nanotechnology, this compound could be investigated for its potential in the controlled functionalization of nanoparticles for research purposes, such as in the development of targeted probes for studying protein interactions and cellular processes. Further research is needed to explore these non-clinical applications and to fully realize the potential of this compound in materials science and nanotechnology.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Benzylpenicilloyl-n-propylamine in complex matrices?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, optimized for penicillin derivatives. Dissolve the compound in dimethylformamide (DMF) and dilute with water to avoid solvent interference. For spectrophotometric quantification, adapt the imidazole/mercuric chloride test solution method, which stabilizes the β-lactam ring for accurate absorbance measurements at 325 nm . Validate the method using parameters such as linearity (R² ≥ 0.995), precision (%RSD < 2%), and recovery (95–105%).
Q. How should stability studies for this compound be designed to assess degradation under varying conditions?
- Methodology : Conduct accelerated stability testing at 40°C/75% relative humidity (RH) for 6 months, with periodic sampling (0, 1, 3, 6 months). Use HPLC to monitor degradation products and quantify intact compound retention. For photostability, expose samples to UV light (ICH Q1B guidelines) and analyze for isomerization or β-lactam ring cleavage. Include control samples stored at -20°C to establish baseline stability .
Advanced Research Questions
Q. What are the key degradation pathways and products of this compound, and how can they be analytically resolved?
- Methodology : Employ LC-MS/MS to identify degradation products. The β-lactam ring is prone to hydrolysis under acidic/alkaline conditions, yielding penicilloic acid derivatives. Under thermal stress, dimerization via thiol-disulfide exchange may occur. Use ion-pair chromatography (e.g., 0.1% formic acid in acetonitrile/water) to separate polar degradation products. Quantify impurities against reference standards with ≤0.1% detection limits .
Q. How can researchers resolve discrepancies in purity assessments between pharmacopeial methods and modern analytical techniques?
- Methodology : Cross-validate results using both pharmacopeial assays (e.g., imidazole/mercuric chloride test for total penicillins) and UPLC-QTOF for high-resolution mass data. Discrepancies often arise from non-specificity in older colorimetric assays versus MS-based specificity. For example, polymeric impurities may interfere with UV absorbance but are resolved via mass spectral fragmentation patterns .
Q. What experimental strategies mitigate interference from excipients or matrix components during this compound analysis?
- Methodology : Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological matrices. For synthetic mixtures, use gradient elution HPLC with a C18 column (5 µm, 250 mm × 4.6 mm) and mobile phase buffered at pH 6.8 to enhance peak symmetry. Validate recovery rates using spiked samples with known excipient concentrations (e.g., polysorbates, dextrans) .
Methodological Considerations Table
| Parameter | Recommended Protocol | Reference |
|---|---|---|
| Quantification | HPLC-UV (325 nm), DMF/water dilution | |
| Degradation Monitoring | LC-MS/MS, ion-pair chromatography | |
| Stability Testing | ICH Q1A/Q1B guidelines, accelerated/photostudy | |
| Matrix Interference | SPE-HLB cleanup, gradient elution HPLC |
Data Contradiction Analysis
- Example : If spectrophotometric assays (e.g., imidazole/mercuric chloride) yield higher purity than HPLC, investigate potential cross-reactivity with degradation products (e.g., penicillenic acid absorbs similarly at 325 nm). Confirm via spiking experiments and orthogonal methods like NMR for structural verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
